![molecular formula C16H27N3OS B2386319 (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide CAS No. 374093-51-3](/img/structure/B2386319.png)
(3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide
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Description
(3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide, also known as DMTA or memantine, is a synthetic compound with potential therapeutic applications in the treatment of neurological disorders. The compound was first synthesized in the 1960s and has since been the subject of extensive scientific research due to its unique properties and potential therapeutic benefits.
Scientific Research Applications
- Researchers have explored the antiviral properties of this compound. It exhibits inhibitory effects against certain viruses, including influenza A and B viruses. The adamantane core contributes to its antiviral activity by interfering with viral entry and replication processes .
- N-[2-(dimethylamino)ethylcarbamothioyl]adamantane-1-carboxamide has shown promise as a neuroprotective agent. It may help mitigate neuronal damage caused by oxidative stress, inflammation, or excitotoxicity. Studies suggest that it could be useful in neurodegenerative conditions like Alzheimer’s disease .
- The compound interacts with ion channels, particularly voltage-gated sodium channels. Researchers have investigated its effects on neuronal excitability and pain perception. Understanding its mechanism of action could lead to novel analgesic strategies .
- Due to its stable and lipophilic nature, N-[2-(dimethylamino)ethylcarbamothioyl]adamantane-1-carboxamide has been explored as a carrier molecule in drug delivery systems. It can enhance the solubility and bioavailability of poorly water-soluble drugs .
- Researchers have utilized this compound in supramolecular chemistry studies. Its unique structure allows for interesting host-guest interactions, making it valuable for designing molecular assemblies and functional materials .
- The sulfur atom in the carbamothioyl group can coordinate with metal ions. Scientists have synthesized metal complexes using this compound as a ligand. These complexes exhibit catalytic activity in various reactions, such as oxidation and reduction processes .
Antiviral Activity
Neuroprotection
Ion Channel Modulation
Drug Delivery Systems
Supramolecular Chemistry
Metal Complexes and Catalysis
properties
IUPAC Name |
N-[2-(dimethylamino)ethylcarbamothioyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3OS/c1-19(2)4-3-17-15(21)18-14(20)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-13H,3-10H2,1-2H3,(H2,17,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIMVOYVGHCMEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide |
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